molecular formula C13H17NO2 B12647736 1-(Pyridin-2-yl)cyclohexyl acetate CAS No. 84731-74-8

1-(Pyridin-2-yl)cyclohexyl acetate

Katalognummer: B12647736
CAS-Nummer: 84731-74-8
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: OBWWYNFWJUGTMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyridin-2-yl)cyclohexyl acetate is an organic compound that features a pyridine ring attached to a cyclohexyl group, which is further esterified with an acetate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)cyclohexyl acetate can be synthesized through several methods. One common approach involves the esterification of 1-(pyridin-2-yl)cyclohexanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Pyridin-2-yl)cyclohexyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of 1-(pyridin-2-yl)cyclohexanone or 1-(pyridin-2-yl)cyclohexanoic acid.

    Reduction: Formation of 1-(pyridin-2-yl)cyclohexanol.

    Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Pyridin-2-yl)cyclohexyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Pyridin-2-yl)cyclohexyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may interact with biological receptors or enzymes. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

    1-(Pyridin-2-yl)cyclohexanol: Similar structure but lacks the acetate group.

    1-(Pyridin-2-yl)cyclohexanone: Contains a ketone group instead of an ester.

    1-(Pyridin-2-yl)cyclohexanoic acid: Features a carboxylic acid group.

Uniqueness: 1-(Pyridin-2-yl)cyclohexyl acetate is unique due to its ester functionality, which imparts distinct chemical reactivity and potential biological activity. The combination of the pyridine ring and cyclohexyl group further enhances its versatility in various applications.

Eigenschaften

CAS-Nummer

84731-74-8

Molekularformel

C13H17NO2

Molekulargewicht

219.28 g/mol

IUPAC-Name

(1-pyridin-2-ylcyclohexyl) acetate

InChI

InChI=1S/C13H17NO2/c1-11(15)16-13(8-4-2-5-9-13)12-7-3-6-10-14-12/h3,6-7,10H,2,4-5,8-9H2,1H3

InChI-Schlüssel

OBWWYNFWJUGTMA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1(CCCCC1)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.